Cas no 1036396-59-4 (2-4-fluoro-3-(trifluoromethyl)phenoxyacetic acid)

2-4-Fluoro-3-(trifluoromethyl)phenoxyacetic acid is a fluorinated aromatic compound with significant utility in agrochemical and pharmaceutical applications. Its structure, featuring both fluorine and trifluoromethyl substituents, enhances its biological activity and metabolic stability. This compound is particularly valued as an intermediate in the synthesis of herbicides and plant growth regulators, where its electron-withdrawing groups contribute to improved efficacy and selectivity. Additionally, its chemical properties make it suitable for use in medicinal chemistry, serving as a building block for bioactive molecules. The compound's stability under various conditions and compatibility with further functionalization underscore its versatility in synthetic workflows.
2-4-fluoro-3-(trifluoromethyl)phenoxyacetic acid structure
1036396-59-4 structure
Product name:2-4-fluoro-3-(trifluoromethyl)phenoxyacetic acid
CAS No:1036396-59-4
MF:C9H6F4O3
MW:238.14
CID:4879572
PubChem ID:66734189

2-4-fluoro-3-(trifluoromethyl)phenoxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, 2-[4-fluoro-3-(trifluoromethyl)phenoxy]-
    • 2-4-fluoro-3-(trifluoromethyl)phenoxyacetic acid
    • Inchi: 1S/C9H6F4O3/c10-7-2-1-5(16-4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15)
    • InChI Key: MGYQIDNSXBSTGP-UHFFFAOYSA-N
    • SMILES: C(O)(=O)COC1=CC=C(F)C(C(F)(F)F)=C1

2-4-fluoro-3-(trifluoromethyl)phenoxyacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1628184-2.5g
2-[4-fluoro-3-(trifluoromethyl)phenoxy]acetic acid
1036396-59-4
2.5g
$1650.0 2023-06-04
Enamine
EN300-1628184-5.0g
2-[4-fluoro-3-(trifluoromethyl)phenoxy]acetic acid
1036396-59-4
5g
$2443.0 2023-06-04
Enamine
EN300-1628184-0.05g
2-[4-fluoro-3-(trifluoromethyl)phenoxy]acetic acid
1036396-59-4
0.05g
$707.0 2023-06-04
Enamine
EN300-1628184-10.0g
2-[4-fluoro-3-(trifluoromethyl)phenoxy]acetic acid
1036396-59-4
10g
$3622.0 2023-06-04
Enamine
EN300-1628184-2500mg
2-[4-fluoro-3-(trifluoromethyl)phenoxy]acetic acid
1036396-59-4
2500mg
$810.0 2023-09-22
Enamine
EN300-1628184-1000mg
2-[4-fluoro-3-(trifluoromethyl)phenoxy]acetic acid
1036396-59-4
1000mg
$414.0 2023-09-22
Enamine
EN300-1628184-250mg
2-[4-fluoro-3-(trifluoromethyl)phenoxy]acetic acid
1036396-59-4
250mg
$381.0 2023-09-22
Enamine
EN300-1628184-5000mg
2-[4-fluoro-3-(trifluoromethyl)phenoxy]acetic acid
1036396-59-4
5000mg
$1199.0 2023-09-22
Enamine
EN300-1628184-10000mg
2-[4-fluoro-3-(trifluoromethyl)phenoxy]acetic acid
1036396-59-4
10000mg
$1778.0 2023-09-22
Enamine
EN300-1628184-0.1g
2-[4-fluoro-3-(trifluoromethyl)phenoxy]acetic acid
1036396-59-4
0.1g
$741.0 2023-06-04

Additional information on 2-4-fluoro-3-(trifluoromethyl)phenoxyacetic acid

Introduction to 2-4-fluoro-3-(trifluoromethyl)phenoxyacetic acid (CAS No. 1036396-59-4)

2-4-fluoro-3-(trifluoromethyl)phenoxyacetic acid, identified by the CAS number 1036396-59-4, is a fluorinated phenoxyacetic acid derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its fluoro and trifluoromethyl substituents, exhibits unique structural and chemical properties that make it a promising candidate for various therapeutic applications.

The presence of fluorine atoms in the molecule, particularly in the 2-4-fluoro moiety and the trifluoromethyl group, imparts enhanced metabolic stability and binding affinity to biological targets. These features are critical in the development of pharmaceuticals, as they can improve drug efficacy and reduce susceptibility to degradation by enzymatic processes. The phenoxyacetic acid backbone is a well-known pharmacophore found in many bioactive compounds, further enhancing the potential of this derivative as a lead compound.

In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate pharmacokinetic and pharmacodynamic properties. Studies have demonstrated that fluorine substitution can lead to increased lipophilicity, reduced polarity, and improved oral bioavailability. These attributes are particularly valuable in the design of small-molecule drugs targeting receptors or enzymes involved in critical biological pathways.

One of the most compelling aspects of 2-4-fluoro-3-(trifluoromethyl)phenoxyacetic acid is its potential application in oncology research. Fluorinated compounds have shown promise as inhibitors of kinases and other enzymes implicated in cancer progression. The trifluoromethyl group, in particular, has been associated with enhanced binding interactions at active sites of target proteins, leading to more potent and selective inhibition. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against various cancer-related kinases, making it a valuable scaffold for further exploration.

The fluoro substituents also contribute to the compound's ability to interact with biological systems in unique ways. For instance, fluorine atoms can participate in dipole-dipole interactions and hydrogen bonding, which can be exploited to optimize binding affinities. Additionally, the electron-withdrawing nature of fluorine can influence the electronic properties of the molecule, affecting its reactivity and stability under different conditions.

Another area where 2-4-fluoro-3-(trifluoromethyl)phenoxyacetic acid shows promise is in the development of agrochemicals. Fluorinated phenoxyacetic acids are known for their herbicidal properties, and this derivative may offer improved efficacy and selectivity over existing compounds. The combination of fluoro and trifluoromethyl groups enhances its ability to disrupt plant growth regulators, making it a potential candidate for next-generation herbicides that require lower application rates while maintaining high efficacy.

The synthesis of 2-4-fluoro-3-(trifluoromethyl)phenoxyacetic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps typically include halogenation followed by nucleophilic substitution or condensation reactions to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for both research and commercial purposes.

In conclusion, 2-4-fluoro-3-(trifluoromethyl)phenoxyacetic acid (CAS No. 1036396-59-4) represents a fascinating compound with diverse applications in medicinal chemistry and agrochemical research. Its unique structural features, including the presence of fluoro and trifluoromethyl groups, make it a versatile scaffold for developing novel therapeutic agents with improved pharmacokinetic properties. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a crucial role in addressing unmet medical needs.

Recommend Articles

Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd